molecular formula C9H4N6OS2 B11058108 4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole

Cat. No.: B11058108
M. Wt: 276.3 g/mol
InChI Key: DTPANEMLESPFLB-UHFFFAOYSA-N
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Description

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with hydrazine hydrate to yield 4-(furan-2-yl)-1,2,4-triazole-3-thiol. Finally, the cyclization of this compound with thiosemicarbazide under acidic conditions produces the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes like urease by binding to the active site and blocking substrate access. This compound may also interact with DNA, leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole is unique due to its specific fusion of furan, triazole, and thiadiazole rings, which imparts distinct biological activities and chemical reactivity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H4N6OS2

Molecular Weight

276.3 g/mol

IUPAC Name

3-(furan-2-yl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C9H4N6OS2/c1-2-6(16-3-1)7-11-12-9-15(7)13-8(18-9)5-4-17-14-10-5/h1-4H

InChI Key

DTPANEMLESPFLB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CSN=N4

Origin of Product

United States

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